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Compound of Interest

Compound Name: P-113D

Cat. No.: B15581122

For Immediate Release

This guide provides a detailed comparison of the antimicrobial peptide P-113D and the
aminoglycoside antibiotic tobramycin, focusing on their efficacy against the opportunistic
pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and
drug development professionals interested in novel antimicrobial agents and their performance
relative to established antibiotics.

Executive Summary

Pseudomonas aeruginosa poses a significant threat, particularly in the context of cystic fibrosis
(CF) and other chronic infections, due to its intrinsic and acquired resistance mechanisms.
While tobramycin has long been a cornerstone of anti-pseudomonal therapy, the emergence of
resistance and its reduced efficacy in the CF lung environment necessitate the exploration of
new therapeutic agents. P-113D, a synthetic antimicrobial peptide, has emerged as a
promising candidate. This guide synthesizes available data to compare the in vitro efficacy,
mechanisms of action, and experimental protocols for both compounds. A key finding is the
superior stability and activity of P-113D in the presence of sputum, a critical advantage for
treating CF-related lung infections.

Quantitative Efficacy Data

The following tables summarize the in vitro activity of P-113D and tobramycin against P.
aeruginosa.
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Table 1: In Vitro Efficacy of P-113D against P. aeruginosa

Metric Strain(s) Value (pg/mL) Reference
MIC (median) Clinical Isolates 3.1 [1]
MIC90 Clinical Isolates 6.3 [1]
LD90 ATCC 27853 25 [1]

Note: P-113D is reported to have the same in vitro potency as its parent peptide, P-113.[2]

Table 2: In Vitro Efficacy of Tobramycin against P. aeruginosa

Metric Strain(s) Value (pg/mL) Reference
MIC50 1,240 CF Isolates 1 [3]
MIC90 1,240 CF Isolates 8 [3]
MIC ATCC 27853 1 [4]
MIC Clinical Isolate 4 [4]

Mechanisms of Action

P-113D and tobramycin employ distinct mechanisms to exert their bactericidal effects against
P. aeruginosa.

P-113D: As a cationic antimicrobial peptide, P-113D's primary mechanism involves the
disruption of the bacterial cell membrane. Its positive charge facilitates interaction with the
negatively charged components of the P. aeruginosa outer membrane, leading to membrane
permeabilization, leakage of intracellular contents, and ultimately, cell death.

Tobramycin: Tobramycin, an aminoglycoside, has a dual mechanism of action.[3] It binds to the
30S ribosomal subunit, which interferes with protein synthesis, leading to the production of
nonfunctional proteins.[5] Additionally, tobramycin can disrupt the bacterial outer membrane.[3]
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Standardized Tobramycin MIC Testing Workflow (CLSI)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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